(S)-7-ethyl-2-(2-(4-fluorophenyl)-1H-imidazol-1-yl)-5-methyl-8-(1-methyl-1H-pyrazol-3-yl)-7,8-dihydropteridin-6(5H)-one

Description

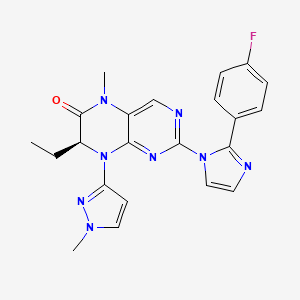

This compound is a structurally complex small molecule featuring a 7,8-dihydropteridin-6(5H)-one core substituted with ethyl, methyl, fluorophenyl, imidazole, and pyrazole groups.

Properties

IUPAC Name |

(7S)-7-ethyl-2-[2-(4-fluorophenyl)imidazol-1-yl]-5-methyl-8-(1-methylpyrazol-3-yl)-7H-pteridin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN8O/c1-4-16-21(32)29(3)17-13-25-22(26-20(17)31(16)18-9-11-28(2)27-18)30-12-10-24-19(30)14-5-7-15(23)8-6-14/h5-13,16H,4H2,1-3H3/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVCDNFYMJCUDW-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C2=CN=C(N=C2N1C3=NN(C=C3)C)N4C=CN=C4C5=CC=C(C=C5)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(C2=CN=C(N=C2N1C3=NN(C=C3)C)N4C=CN=C4C5=CC=C(C=C5)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (S)-7-ethyl-2-(2-(4-fluorophenyl)-1H-imidazol-1-yl)-5-methyl-8-(1-methyl-1H-pyrazol-3-yl)-7,8-dihydropteridin-6(5H)-one is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Information

- IUPAC Name : this compound

- Molecular Formula : C22H21FN8O

- Molecular Weight : 432.46 g/mol

- CAS Number : 1313519-84-4

Structural Representation

The structural representation of the compound indicates multiple functional groups that may contribute to its biological activity. The presence of imidazole and pyrazole rings suggests potential interactions with biological targets, particularly in enzyme inhibition or receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The imidazole and pyrazole moieties are known to participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to proteins or enzymes involved in various biochemical pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a related compound demonstrated antiproliferative effects in breast cancer cell lines, showing an IC50 value of 52 nM in MCF-7 cells and 74 nM in MDA-MB-231 cells . These findings suggest that the target compound may also possess similar properties.

Inhibition of Enzymatic Activity

Research has shown that compounds containing imidazole rings can inhibit key enzymes involved in cancer progression. For example, the inhibition of the MEK-MAPK pathway has been linked to reduced cell proliferation in various cancers . The target compound's structure suggests it may similarly inhibit such pathways, although specific studies are required to confirm this.

In Vitro Studies

Several studies have explored the biological effects of structurally related compounds. A study investigating the antiproliferative effects of imidazole derivatives found that they induced G2/M phase cell cycle arrest and apoptosis in cancer cells . This suggests that this compound may have similar mechanisms of action.

Toxicity and Pharmacokinetics

Understanding the toxicity profile is crucial for any therapeutic candidate. In studies involving related compounds, dose-dependent toxicity was observed at higher concentrations, indicating a need for careful dosing strategies . The pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) must be evaluated for the target compound to predict its behavior in biological systems accurately.

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | (S)-7-ethyl... |

| Molecular Formula | C22H21FN8O |

| Molecular Weight | 432.46 g/mol |

| CAS Number | 1313519-84-4 |

| Anticancer IC50 (MCF-7) | 52 nM |

| Anticancer IC50 (MDA-MB) | 74 nM |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Key Structural and Functional Analogues

The following table compares the target compound with LY2784544, a JAK2 inhibitor, and benzimidazole derivatives synthesized in prior studies. These comparisons highlight differences in core structures, substituents, and inferred biological activities.

Detailed Analysis

Core Structure and Target Interactions The target compound’s dihydropteridinone core is distinct from LY2784544’s imidazopyridazine system. Dihydropteridinones are less common in drug development but share similarities with pteridine-based kinase inhibitors, which often target ATP-binding pockets . LY2784544’s imidazopyridazine core is optimized for JAK2 inhibition, leveraging the morpholinylmethyl group for solubility and the chloro-fluorobenzyl group for hydrophobic interactions .

Substituent Effects Both the target compound and LY2784544 incorporate fluorinated aromatic rings (4-fluorophenyl vs. 4-chloro-2-fluorobenzyl), which improve pharmacokinetic properties by reducing oxidative metabolism .

Synthetic Pathways The target compound may share synthetic steps with benzimidazole derivatives (e.g., ), where sodium metabisulfite and DMF are used for cyclization under inert conditions . However, its dihydropteridinone core likely requires additional steps, such as ring-forming reactions or stereoselective alkylation.

Therapeutic Potential While LY2784544 is a validated JAK2 inhibitor, the target compound’s fluorophenyl-imidazole and pyrazole groups suggest possible activity against kinases like EGFR or FLT3, where similar substituents are prevalent . Benzimidazole derivatives () exhibit broad-spectrum antiproliferative effects, implying that the target compound could be screened for similar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.